
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an amino group, an anilino group, and a phenylimino group attached to a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the condensation reaction between aniline derivatives and cyclohexa-2,4-dien-1-one derivatives under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amino and anilino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other organic materials.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of dyes, pigments, or as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The specific pathways involved would depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one derivatives: Compounds with similar structures but different substituents on the aniline or phenylimino groups.
Imines: Other imine compounds with different ring structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
98300-11-9 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
4-amino-3-anilino-6-phenyliminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H15N3O/c19-15-11-17(21-14-9-5-2-6-10-14)18(22)12-16(15)20-13-7-3-1-4-8-13/h1-12,20H,19H2 |
Clé InChI |
WSXYWXHCEVRJID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


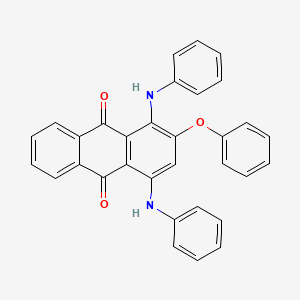
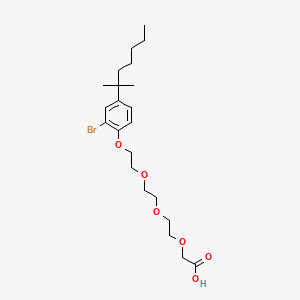
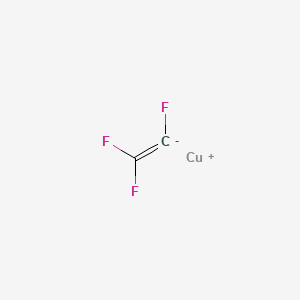
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
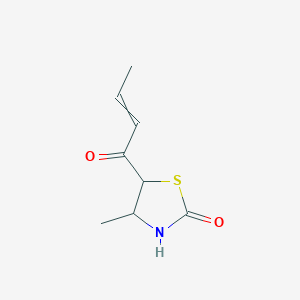
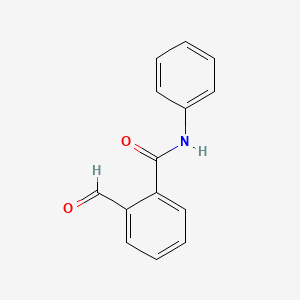

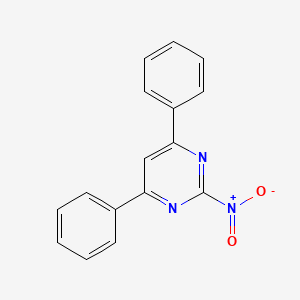

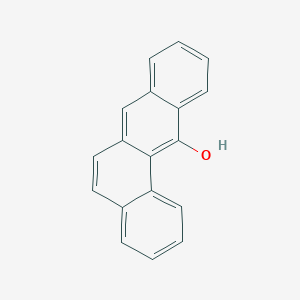
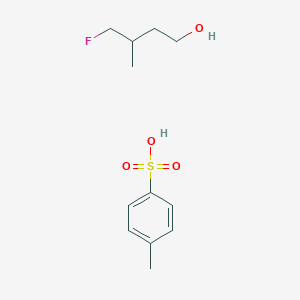
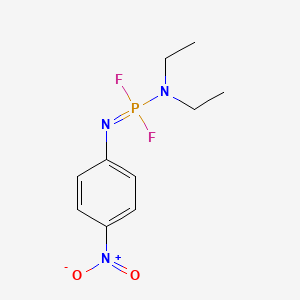
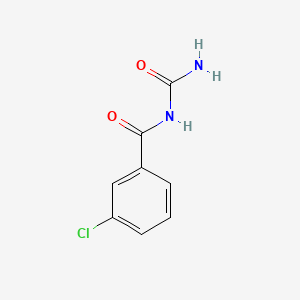
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
